molecular formula C11H13ClO3 B7978035 3-Chloro-2-(2-methylpropoxy)benzoic acid

3-Chloro-2-(2-methylpropoxy)benzoic acid

Cat. No.: B7978035
M. Wt: 228.67 g/mol
InChI Key: WPDQZYIEOLXVTC-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methylpropoxy)benzoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a 2-methylpropoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-methylpropoxy)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methylpropoxy)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohols or benzaldehydes.

Scientific Research Applications

3-Chloro-2-(2-methylpropoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(2-methylpropoxy)benzoic acid is unique due to the presence of both a chlorine atom and a 2-methylpropoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-chloro-2-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-8(11(13)14)4-3-5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDQZYIEOLXVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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